molecular formula C9H11NO3 B13730484 L-Tyrosine-d11

L-Tyrosine-d11

Cat. No.: B13730484
M. Wt: 192.26 g/mol
InChI Key: OUYCCCASQSFEME-VQWUOSHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine-d11 is a deuterated form of L-Tyrosine, an aromatic amino acid. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine-d11 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, phenol, pyruvate, and ammonia can be used as starting materials, with the reaction catalyzed by tyrosine phenol lyase . Another method involves the microbial fermentation of genetically engineered Escherichia coli strains that produce L-Tyrosine, followed by the incorporation of deuterium during the fermentation process .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Recombinant Escherichia coli strains are engineered to overproduce L-Tyrosine, which is then extracted and purified. The incorporation of deuterium can be achieved by using deuterated water (D2O) in the fermentation broth . This method is efficient and scalable, making it suitable for large-scale production.

Mechanism of Action

L-Tyrosine-d11 exerts its effects primarily through its role as a precursor for neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and stress response. The deuterium atoms in this compound do not significantly alter its biochemical activity but make it useful for tracing and studying metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine-d11 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and mass spectrometry. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

192.26 g/mol

IUPAC Name

deuterio (2S)-2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propanoate

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D/hD4

InChI Key

OUYCCCASQSFEME-VQWUOSHWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H])O[2H])[2H]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

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